Cas no 6197-31-5 (S-Acetylcysteamine)

S-Acetylcysteamine is a stable, acetylated derivative of cysteamine, featuring a thiol group protected by an acetyl moiety. This compound is widely utilized in biochemical and pharmaceutical research due to its ability to serve as a controlled-release source of cysteamine, which is critical for studying thiol-disulfide exchange reactions and redox processes. Its enhanced stability compared to free cysteamine minimizes oxidation and degradation, ensuring reliable performance in experimental applications. S-Acetylcysteamine is particularly valuable in peptide synthesis, protein modification, and as a precursor for generating reactive thiols under mild conditions. Its solubility in aqueous and organic solvents further enhances its versatility in diverse research settings.
S-Acetylcysteamine structure
S-Acetylcysteamine structure
Product Name:S-Acetylcysteamine
CAS No:6197-31-5
MF:C4H9NOS
MW:119.185359716415
MDL:MFCD03001318
CID:462013
PubChem ID:28643
Update Time:2025-05-25

S-Acetylcysteamine Chemical and Physical Properties

Names and Identifiers

    • Ethanethioic acid, S-(2-aminoethyl) ester
    • s-(2-aminoethyl) ethanethioate
    • S-ACETYLCYSTEAMINE
    • 1-Acetylmercapto-2-amino-aethan
    • AC1L1FRA
    • AC1Q68YH
    • C03537
    • CHEBI:17853
    • CTK2C9553
    • S-Acetyl-2-mercapto-aethylamin
    • S-Acetylthioethanolamine
    • thioacetic acid S-(2-amino-ethyl ester)
    • Thioessigsaeure-S-(2-amino-aethylester)
    • DTXSID90274859
    • EN300-6497871
    • BB 0259910
    • 1-[(2-aminoethyl)sulfanyl]ethan-1-one
    • 6197-31-5
    • J-524235
    • Q27102663
    • S-Acetylcysteamin
    • CHEMBL1190273
    • SCHEMBL5597124
    • AKOS006334232
    • YBWLIIDAKFNRBL-UHFFFAOYSA-N
    • thioacetic acid S-(2-aminoethyl) ester
    • S-Acetylcysteamine
    • MDL: MFCD03001318
    • Inchi: 1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3
    • InChI Key: YBWLIIDAKFNRBL-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)CCN

Computed Properties

  • Exact Mass: 119.04057
  • Monoisotopic Mass: 119.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 64.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.4A^2
  • XLogP3: -0.3

Experimental Properties

  • PSA: 43.09

S-Acetylcysteamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-08
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$ 160.00 2022-06-08
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Additional information on S-Acetylcysteamine

Introduction to S-Acetylcysteamine (CAS No: 6197-31-5)

S-Acetylcysteamine, with the chemical identifier CAS No 6197-31-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and its potential applications in various therapeutic contexts. The synthesis and characterization of S-Acetylcysteamine have been subjects of extensive research, contributing to a deeper understanding of its biochemical interactions and pharmacological effects.

The molecular structure of S-Acetylcysteamine consists of an acetylated derivative of cysteamine, featuring both an acetyl group and a thiol moiety. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting inflammatory and oxidative stress-related conditions. The presence of the thiol group enhances its reactivity, allowing for various chemical modifications that can fine-tune its biological activity.

Recent studies have highlighted the potential of S-Acetylcysteamine as a precursor in the synthesis of novel therapeutic agents. Its ability to cross the blood-brain barrier has been particularly noted, making it a promising candidate for treating neurodegenerative disorders. The compound’s interaction with biological systems, particularly its role in modulating antioxidant defenses, has been a focal point in several research endeavors.

In the realm of drug development, S-Acetylcysteamine has been explored for its potential in mitigating oxidative stress-induced damage. Reactive oxygen species (ROS) are known contributors to cellular dysfunction and disease progression, and compounds that can enhance endogenous antioxidant defenses are highly sought after. The thiol group in S-Acetylcysteamine allows it to act as a reducing agent, neutralizing ROS and thereby protecting cells from oxidative damage.

Moreover, the acetyl group in S-Acetylcysteamine provides a site for further functionalization, enabling the design of derivatives with enhanced pharmacokinetic properties. This has led to investigations into its use as a prodrug, where it can be converted into active forms within biological systems. Such prodrug strategies are increasingly popular in modern drug design, as they offer improved bioavailability and targeted delivery.

The pharmacological profile of S-Acetylcysteamine has been studied extensively in both preclinical and clinical settings. Preclinical trials have demonstrated its efficacy in reducing inflammation and protecting against oxidative damage in various models. These findings have spurred interest in conducting clinical trials to evaluate its therapeutic potential in human populations. The compound’s safety profile has also been assessed, with initial results indicating low toxicity at relevant doses.

One of the most compelling aspects of S-Acetylcysteamine is its potential application in treating chronic inflammatory diseases. Conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD) are characterized by persistent inflammation and oxidative stress. By modulating these pathways, S-Acetylcysteamine may offer a novel therapeutic approach to managing these debilitating conditions.

The synthesis of S-Acetylcysteamine has been optimized to ensure high yield and purity, making it commercially viable for pharmaceutical applications. Advances in synthetic methodologies have enabled the production of large quantities of this compound, facilitating further research and development. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in understanding its mechanisms of action and exploring new therapeutic applications.

Future directions in the study of S-Acetylcysteamine include investigating its role in combination therapies. By pairing it with other agents that target different aspects of disease pathophysiology, researchers aim to develop synergistic treatments that provide more comprehensive relief from symptoms. Additionally, exploring its use in personalized medicine approaches could lead to more tailored treatment strategies based on individual patient profiles.

The growing body of evidence supporting the therapeutic potential of S-Acetylcysteamine underscores its importance as a research compound. As understanding continues to evolve, new applications for this versatile molecule are likely to emerge. The continued exploration of its biochemical interactions and pharmacological effects will undoubtedly contribute to advancements in medical science.

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